8-But-2-ynyl-5-oxa-8-azaspiro[3.5]nonane
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Overview
Description
8-But-2-ynyl-5-oxa-8-azaspiro[3.5]nonane is a chemical compound with the molecular formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxa-azaspiro ring system. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-But-2-ynyl-5-oxa-8-azaspiro[3.5]nonane typically involves the reaction of a suitable azaspiro compound with a but-2-ynyl group. The reaction conditions often include the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for 8-But-2-ynyl-5-oxa-8-azaspiro[3This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product .
Chemical Reactions Analysis
Types of Reactions
8-But-2-ynyl-5-oxa-8-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the azaspiro ring, often using reagents like sodium azide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst in an ethanol solvent.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) or lithium aluminum hydride in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of azides or amines.
Scientific Research Applications
8-But-2-ynyl-5-oxa-8-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-But-2-ynyl-5-oxa-8-azaspiro[3.5]nonane is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 8-But-2-ynyl-5-oxa-8-azaspiro[3.4]octane
- 8-But-2-ynyl-5-oxa-8-azaspiro[4.5]decane
- 8-But-2-ynyl-5-oxa-8-azaspiro[3.6]undecane
Uniqueness
8-But-2-ynyl-5-oxa-8-azaspiro[3.5]nonane is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
8-but-2-ynyl-5-oxa-8-azaspiro[3.5]nonane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-3-7-12-8-9-13-11(10-12)5-4-6-11/h4-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEDJSMSKHYOMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1CCOC2(C1)CCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864804-63-6 |
Source
|
Record name | 8-(but-2-yn-1-yl)-5-oxa-8-azaspiro[3.5]nonane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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